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Core Science & Biosynthesis

Foundational

The Biological Role of (S)-2-O-Sulfolactic Acid in Microbial Sulfur Metabolism: Pathways, Syntrophy, and Biomineralization

Introduction: The Global Sulfur Cycle and Sulfoglycolysis Sulfoquinovose (SQ; 6-deoxy-6-sulfo-D-glucose) is a ubiquitous organosulfur compound produced by photosynthetic organisms, representing an estimated 10 billion to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Global Sulfur Cycle and Sulfoglycolysis

Sulfoquinovose (SQ; 6-deoxy-6-sulfo-D-glucose) is a ubiquitous organosulfur compound produced by photosynthetic organisms, representing an estimated 10 billion tons of fixed carbon and sulfur annually[1]. The microbial degradation of SQ, termed sulfoglycolysis , is a critical engine of the global biogeochemical sulfur cycle[2].

During sulfoglycolysis, the C6 backbone of SQ is cleaved into two C3 fragments. While the upper three carbons enter central carbon metabolism, the lower three carbons—bearing the stable carbon-sulfur (C-S) bond—are frequently excreted by primary degraders as the highly polar intermediate (S)-2-O-sulfolactic acid (often referred to as (S)-sulfolactate or (S)-SL)[3]. As a Senior Application Scientist studying metabolic pathways, I present this technical guide to elucidate the biological role of (S)-SL, detailing the syntrophic networks it supports, the complex enzymatic cascade required for its biomineralization, and its secondary role in bacterial endospore formation.

The Syntrophic Role of (S)-2-O-Sulfolactate

Microbial communities have evolved a "division of labor" to metabolize SQ completely. This is structured around a two-tier syntrophic network[3]:

  • Tier 1 Organisms (Primary Degraders): Bacteria utilizing the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) or sulfo-Entner-Doudoroff (sulfo-ED) pathways cleave SQ but lack the enzymatic machinery to break the C-S bond. They excrete (S)-SL into the microenvironment as a metabolic waste product[1].

  • Tier 2 Organisms (Biomineralizers): Bacteria such as Chromohalobacter salexigens and Paracoccus species express specific Tripartite Tricarboxylate Transporters (e.g., SlcHFG) to import (S)-SL[4]. Once inside the cell, these organisms execute the complete desulfonation of (S)-SL, reclaiming the remaining carbon and releasing inorganic sulfite[5].

Syntrophy SQ Sulfoquinovose (SQ) Tier1 Tier 1 Bacteria (Sulfoglycolysis) SQ->Tier1 Uptake & Cleavage C3_Metab C3 Carbon (Central Metabolism) Tier1->C3_Metab DHAP / Pyruvate SSL (S)-2-O-Sulfolactate Tier1->SSL Byproduct Excretion Tier2 Tier 2 Bacteria (Biomineralization) SSL->Tier2 SlcHFG Transporter Mineral Pyruvate + Sulfite Tier2->Mineral SlcC/ComC/SuyAB

Tier 1 and Tier 2 bacterial syntrophy in sulfoquinovose degradation.

The Biomineralization Cascade: A Stereospecific Challenge

The cleavage of the C-S bond in sulfolactate is thermodynamically challenging. The terminal desulfonation enzyme, sulfolactate sulfo-lyase (SuyAB), is strictly stereospecific for the (R)-enantiomer of sulfolactate[6]. Because Tier 1 bacteria excrete the (S)-enantiomer , Tier 2 bacteria must first racemize the molecule. They achieve this via a two-step, dual-cofactor dehydrogenase system[4]:

  • Oxidation: (S)-sulfolactate dehydrogenase (SlcC; EC 1.1.1.310) oxidizes (S)-SL to 3-sulfopyruvate, strictly utilizing NAD+ as the electron acceptor[7].

  • Reduction: (R)-sulfolactate dehydrogenase (ComC; EC 1.1.1.338) reduces 3-sulfopyruvate to (R)-SL, preferentially utilizing NADPH[5].

  • Desulfonation: (R)-sulfolactate sulfo-lyase (SuyAB; EC 4.4.1.24) cleaves (R)-SL into pyruvate and sulfite. This enzyme requires Fe2+ for catalytic activity[6][8].

Pathway S_SL (S)-2-O-Sulfolactate SPyr 3-Sulfopyruvate S_SL->SPyr SlcC (NAD+) R_SL (R)-2-O-Sulfolactate SPyr->R_SL ComC (NADPH) Pyr Pyruvate R_SL->Pyr SuyAB (Fe2+) SO3 Sulfite R_SL->SO3 SuyAB

Enzymatic biomineralization cascade of (S)-2-O-sulfolactate to pyruvate and sulfite.

Alternative Roles: Accumulation in Bacterial Endospores

Beyond its role as a transient metabolic intermediate in the sulfur cycle, (S)-2-O-sulfolactic acid serves a structural/protective role in specific Gram-positive bacteria. In Bacillus subtilis, (S)-SL accumulates to massive intracellular concentrations during the late stages of sporulation, comprising up to 5% of the dry weight of the mature endospore[9]. It is completely absent in vegetative cells and is rapidly excreted into the environment unaltered upon spore germination[10]. The exact biophysical mechanism remains an active area of research, but its high polarity and stable sulfonate group likely contribute to spore core dehydration and heat resistance.

Quantitative Data Summary

The enzymatic parameters governing the biomineralization of (S)-SL are summarized below. The distinct cofactor dependencies of SlcC and ComC prevent futile cycling and drive the thermodynamic flux toward the (R)-enantiomer.

Enzyme NameGeneEC NumberSubstrateCofactor RequirementKinetic Role / Function
(S)-sulfolactate dehydrogenase slcC1.1.1.310(S)-2-O-SulfolactateNAD+Oxidizes (S)-SL to 3-sulfopyruvate[7].
(R)-sulfolactate dehydrogenase comC1.1.1.3383-SulfopyruvateNADPHReduces 3-sulfopyruvate to (R)-SL[5].
(R)-sulfolactate sulfo-lyase suyAB4.4.1.24(R)-2-O-SulfolactateFe2+Cleaves C-S bond yielding pyruvate + sulfite[6].

Experimental Protocols

To ensure robust reproducibility, the following self-validating methodologies detail the in vitro reconstitution of the biomineralization cascade and the analytical quantification of (S)-SL.

Protocol 1: In Vitro Reconstitution of the SlcC/ComC/SuyAB Cascade

This protocol utilizes a coupled enzymatic assay to bypass the instability of 3-sulfopyruvate, driving the reaction to completion while providing a real-time stoichiometric readout.

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 1 mM DTT and 0.1 mM FeSO4.

    • Causality: DTT prevents the oxidative degradation of the enzymes' cysteine residues. Fe2+ is a strict catalytic requirement for the altronate dehydratase-like sulfo-lyase (SuyAB) to coordinate the sulfonate leaving group[8].

  • Enzyme Assembly: Combine purified recombinant SlcC (1 μM), ComC (1 μM), and SuyAB (0.5 μM) in the reaction buffer. Add 2 mM NAD+ and 2 mM NADPH.

    • Causality: The dual-cofactor system drives the racemization forward. SlcC strictly requires NAD+ while ComC utilizes NADPH, preventing thermodynamic equilibrium stalling[4].

  • Reaction Initiation: Add 5 mM (S)-2-O-sulfolactate to initiate the cascade. Incubate at 30°C.

  • Real-Time Sulfite Detection: Monitor sulfite release continuously by adding 0.5 mM Ellman's reagent (DTNB) to the buffer and measuring absorbance at 412 nm.

    • Causality: As SuyAB cleaves the C-S bond, the liberated sulfite rapidly reacts with DTNB to yield the yellow TNB2- anion, providing a self-validating, real-time stoichiometric readout of pathway flux.

Protocol 2: LC-MS/MS Quantification of (S)-SL in Culture Supernatants

Standard reverse-phase chromatography fails to retain (S)-SL due to its extreme polarity. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Sample Quenching: Rapidly quench 1 mL of microbial culture by adding 4 mL of cold methanol (-20°C). Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

    • Causality: Rapid cold quenching halts metabolic flux instantly, preventing the artifactual enzymatic oxidation of (S)-SL to sulfopyruvate during sample handling.

  • Chromatographic Separation: Inject the supernatant onto a ZIC-pHILIC column (polymeric zwitterionic stationary phase). Run a gradient of 10 mM ammonium carbonate (pH 9.0) and acetonitrile.

    • Causality: The zwitterionic stationary phase interacts with the highly polar sulfonate group, ensuring sharp peak shape, excellent retention, and reproducible elution.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 169.0 -> 81.0.

    • Causality: The parent ion [M-H]- of sulfolactate is 169.0. Upon collision-induced dissociation, the sulfonate moiety readily loses the carbon backbone, making the m/z 81 [HSO3]- fragment a highly specific and sensitive quantifier for organosulfonates.

Sources

Exploratory

The Biosynthetic and Metabolic Landscape of (S)-2-O-Sulfolactate in Microorganisms: A Technical Guide

Executive Summary The identification and metabolic profiling of sulfated small molecules in microorganisms are critical for understanding microbial sulfur cycling and discovering novel biocatalysts. Among these, (S)-2-O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and metabolic profiling of sulfated small molecules in microorganisms are critical for understanding microbial sulfur cycling and discovering novel biocatalysts. Among these, (S)-2-O-sulfolactate represents a highly polar, specialized sulfate ester. This whitepaper provides an authoritative examination of the putative biosynthetic pathway of (S)-2-O-sulfolactate, resolves longstanding stereochemical and structural conflations in the literature, and establishes a self-validating experimental protocol for its enzymatic characterization.

Chemical Identity & Stereochemical Resolution

Before mapping the biosynthesis, it is imperative to establish strict structural boundaries. In microbial literature, the term "sulfolactate" is frequently subjected to structural and stereochemical conflation.

  • (S)-2-O-Sulfolactate (KEGG C02914)[1]: This compound is a sulfate ester , characterized by a C−O−S linkage at the C2 position of the lactate backbone.

  • 3-Sulfolactate: Often confused with the former, this is a sulfonate featuring a highly stable C−S bond at the C3 position. It is a well-documented intermediate in the ComA/ComB pathway during Coenzyme M biosynthesis in methanogenic archaea[2].

Furthermore, historical enzymatic databases have propagated a stereochemical misnomer. The degradative enzyme D-lactate-2-sulfatase (EC 3.1.6.17)[3], isolated from Pseudomonas syringae, catalyzes the hydrolysis of the (R)-enantiomer ((R)-2-O-sulfolactate) into (R)-lactate and sulfate. However, early literature and database entries incorrectly designated this enzyme as "(S)-2-O-sulfolactate 2-sulfohydrolase"[4][5]. For drug development professionals and metabolic engineers, distinguishing the true (S)-2-O-sulfolactate from both its (R)-enantiomer and 3-sulfolactate is the foundational step for accurate pathway reconstruction.

Putative Biosynthetic Pathway of (S)-2-O-Sulfolactate

Unlike sulfonates (which require complex radical or sulfite-addition chemistry), sulfate esters in microorganisms are synthesized via Sulfotransferases (SULTs) . The biosynthesis of (S)-2-O-sulfolactate relies on the universal biological sulfuryl donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .

The Mechanistic Cascade
  • Sulfate Activation: Intracellular inorganic sulfate ( SO42−​ ) is metabolically inert. It is first adenylated by ATP sulfurylase to form adenosine 5'-phosphosulfate (APS).

  • PAPS Generation: APS kinase phosphorylates APS at the 3'-hydroxyl group using a second ATP molecule, yielding the high-energy donor PAPS.

  • Sulfuryl Transfer: A specialized microbial SULT binds both PAPS and (S)-lactate. The enzyme catalyzes a nucleophilic attack by the C2-hydroxyl oxygen of (S)-lactate onto the sulfur atom of PAPS. This yields (S)-2-O-sulfolactate and the byproduct 3'-phosphoadenosine-5'-phosphate (PAP).

Pathway Sulfate Sulfate (SO4 2-) APS APS Sulfate->APS ATP Sulfurylase ATP1 ATP ATP1->APS PAPS PAPS (Sulfonate Donor) APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS Sulfolactate (S)-2-O-Sulfolactate PAPS->Sulfolactate Sulfotransferase (SULT) PAP PAP PAPS->PAP Byproduct Lactate (S)-Lactate Lactate->Sulfolactate SULT

Fig 1: PAPS-dependent biosynthetic pathway of (S)-2-O-sulfolactate via microbial sulfotransferases.

Analytical Differentiation: 2-O-Sulfolactate vs. 3-Sulfolactate

To prevent misidentification during metabolomic screening, quantitative data must be structured around the distinct fragmentation patterns of sulfate esters versus sulfonates. Sulfate esters readily undergo neutral loss of SO3​ or yield a dominant bisulfate anion ( HSO4−​ ), whereas sulfonates require higher collision energies and yield a sulfite anion ( SO3−​ ).

Table 1: Quantitative LC-MS/MS Parameters for Sulfolactate Isomers

AnalyteFormulaBond TypePrecursor Ion [M−H]− Dominant Product IonCollision EnergyRetention Time (HILIC)
(S)-2-O-Sulfolactate C3​H6​O6​S C-O-S (Ester)m/z 168.98m/z 96.96 ( HSO4−​ )15 - 20 eV~4.2 min
(R)-3-Sulfolactate C3​H6​O6​S C-S (Sulfonate)m/z 168.98m/z 81.00 ( SO3−​ )25 - 30 eV~5.8 min

Note: Retention times are approximate and based on standard amide-HILIC gradients.

Experimental Protocols: In Vitro Biosynthesis & Validation

To establish a self-validating system for the characterization of putative (S)-lactate SULTs, the following step-by-step methodology must be employed. The causality of each step is explicitly defined to ensure reproducibility and scientific rigor.

Step-by-Step Methodology

Step 1: Recombinant Expression & Purification

  • Action: Clone the putative microbial SULT gene into a pET-28a(+) vector. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Causality: The N-terminal His-tag allows for rapid isolation of the SULT, preventing endogenous E. coli phosphatases or sulfatases from interfering with the downstream assay.

Step 2: In Vitro Reaction Assembly

  • Action: In a 100 µL reaction, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 1 mM PAPS, 5 mM (S)-lactate, and 10 µg of purified SULT.

  • Causality: MgCl2​ is critical for stabilizing the nucleotide binding pocket of the SULT. PAPS acts as the obligate sulfuryl donor.

Step 3: Self-Validating Controls

  • Action: Run two parallel control reactions: (A) Boiled SULT enzyme, and (B) A reaction omitting PAPS.

  • Causality: Control A rules out spontaneous, non-enzymatic sulfation. Control B proves that the reaction is strictly dependent on the PAPS sulfuryl donor, confirming SULT mechanism rather than an artifactual sulfate addition.

Step 4: Quenching & Centrifugation

  • Action: Incubate at 30°C for 60 minutes. Terminate by adding 100 µL of ice-cold methanol. Centrifuge at 14,000 × g for 10 minutes.

  • Causality: Methanol instantly denatures the SULT, stopping the reaction at a precise time point. Because (S)-2-O-sulfolactate is highly polar, it remains soluble in the aqueous-methanol supernatant while proteins precipitate.

Step 5: HILIC-LC-MS/MS Analysis

  • Action: Analyze the supernatant using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry in negative ion mode.

  • Causality: Standard reverse-phase (C18) columns fail to retain highly polar, charged molecules like sulfolactate. HILIC ensures proper retention and peak shape. Negative ion mode is mandatory because the sulfate group naturally carries a negative charge, allowing for highly sensitive detection of the m/z 168.98 precursor.

Workflow Step1 1. Gene Expression (pET-28a(+) in E. coli) Step2 2. Ni-NTA Purification (Isolate SULT Enzyme) Step1->Step2 Step3 3. In Vitro Assay (PAPS + (S)-Lactate) Step2->Step3 Step4 4. Methanol Quenching & Centrifugation Step3->Step4 Step5 5. HILIC-LC-MS/MS (Negative Ion Mode) Step4->Step5

Fig 2: Step-by-step experimental workflow for the in vitro validation of SULT enzymatic activity.

References

  • PubChem / KEGG Database: Compound Summary for CID 5459941 / C02914: (S)-2-O-Sulfolactate. National Center for Biotechnology Information. Available at:[Link]

  • BRENDA Enzyme Database: Information on EC 3.1.6.17 - D-lactate-2-sulfatase. Available at:[Link]

  • ExplorEnz / Primary Literature: Crescenzi AM, Dodgson KS, White GF. Purification and some properties of the D-lactate-2-sulphatase of Pseudomonas syringae GG. Biochem J. 1984;223(2):487-494. Available at:[Link]

  • Wikipedia: D-lactate-2-sulfatase (EC 3.1.6.17 stereochemistry note). Available at:[Link]

  • ResearchGate / Primary Literature: Graham DE, Xu H, White RH. Identification of coenzyme M biosynthetic phosphosulfolactate synthase. J Biol Chem. 2002;277(16):13421-13429. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Workflows for (S)-2-O-Sulfolactic Acid Analysis

Introduction and Biological Context (S)-2-O-sulfolactic acid (SL) is a critical short-chain C3 organosulfonate that serves as a major intermediate in the biogeochemical sulfur cycle. It is primarily generated during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

(S)-2-O-sulfolactic acid (SL) is a critical short-chain C3 organosulfonate that serves as a major intermediate in the biogeochemical sulfur cycle. It is primarily generated during the bacterial sulfoglycolysis of plant-derived sulfoquinovose (SQ) and the rare sulfosugar sulfofucose [1]. In these pathways, sulfolactaldehyde (SLA) is oxidized by SLA dehydrogenase to form SL, which is subsequently cleaved by sulfolactate sulfolyase into pyruvate and sulfite for biomineralization [4].

For researchers and drug development professionals studying microbiome metabolism, quantifying SL is essential. However, its highly polar and anionic nature presents severe analytical challenges. Standard reversed-phase liquid chromatography (RPLC) is entirely ineffective for SL due to a lack of retention. This application note details field-proven sample preparation techniques and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocols designed to isolate and quantify SL from complex biological matrices [2].

Sulfoglycolysis SQ Sulfoquinovose (SQ) SLA Sulfolactaldehyde (SLA) SQ->SLA ED-like Pathway SL (S)-2-O-Sulfolactate (SL) SLA->SL SLA Dehydrogenase Pyr Pyruvate + Sulfite (Biomineralization) SL->Pyr Sulfolactate Sulfolyase

Enzymatic conversion of sulfoquinovose to (S)-2-O-sulfolactate and its subsequent biomineralization.

Physicochemical Properties & Analytical Challenges

The successful extraction and chromatography of SL require a deep understanding of its physicochemical properties. Because SL is doubly ionized at physiological pH, it is highly susceptible to ion suppression from matrix salts and requires specialized zwitterionic stationary phases for chromatographic retention.

Table 1: Physicochemical Properties of (S)-2-O-Sulfolactic Acid

PropertyValueAnalytical Implication
Molecular Formula C3H6O6S-
Exact Mass 169.9885 DaTarget precursor ion [M-H]⁻ at m/z 168.98
LogP -1.68Extremely hydrophilic; incompatible with C18 columns.
pKa < 2 (sulfonate), ~3.8 (carboxyl)Doubly deprotonated at pH > 4. Requires buffered mobile phases.

Sample Preparation Methodologies

The core philosophy of analyzing highly active metabolic intermediates is speed and enzymatic quenching . The intracellular turnover of SL by sulfolactate sulfolyase is rapid; therefore, protocols must prioritize immediate denaturation of proteins to lock the metabolic snapshot.

Protocol A: Intracellular Metabolite Extraction (Bacterial Cultures)

This protocol is optimized for extracting SL from in vitro cultures of sulfoglycolytic bacteria (e.g., Paracoccus, Pseudomonas, or E. coli) [1, 3].

  • Harvesting: Centrifuge 5 mL of mid-log phase bacterial culture at 10,000 × g for 1 minute at 4°C.

  • Rapid Quenching (Critical Step): Discard the supernatant and immediately resuspend the cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v).

    • Causality: The sub-zero organic solvent instantly precipitates active enzymes like SLA dehydrogenase and sulfolactate sulfolyase, preventing the artificial degradation or accumulation of SL post-harvest.

  • Lysis: Transfer the suspension to a tube containing 0.1 mm zirconia/silica beads. Homogenize using a bead beater for 3 cycles of 30 seconds at 6.5 m/s, with 1-minute resting intervals on ice.

  • Protein Precipitation: Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Solvent Matching: Recover the supernatant and dilute it 1:4 with 100% Acetonitrile.

    • Causality: HILIC chromatography relies on a water-enriched layer on the stationary phase. Injecting a highly aqueous sample disrupts this layer, leading to severe peak fronting and breakthrough. Diluting the extract to match the initial mobile phase (>80% ACN) ensures sharp peak focusing.

Protocol B: Complex Matrix Extraction (Fecal/Microbiome Samples)

Fecal matrices contain high levels of lipids and proteins that can irreversibly foul HILIC columns. This method utilizes a high-ratio solvent crash without the need for chemical derivatization [2].

  • Homogenization: Aliquot 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube. Add 500 µL of ice-cold 50 mM ammonium acetate buffer (pH 6.8) and homogenize thoroughly.

  • Deproteinization: Add 1.5 mL of ice-cold Acetonitrile (final ACN concentration ~75%). Vortex vigorously for 2 minutes.

    • Causality: The high concentration of acetonitrile forces the bulk precipitation of proteins and large macromolecules while keeping the highly polar SL in solution.

  • Clarification: Centrifuge at 16,000 × g for 20 minutes at 4°C.

  • Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 90% Acetonitrile / 10% Water containing 10 mM ammonium acetate. Filter through a 0.22 µm PTFE syringe filter into an LC vial.

SamplePrep Lysis 1. Rapid Quenching & Lysis Cold ACN/MeOH/H2O (-20°C) Precip 2. Protein Precipitation Centrifugation (14,000 x g, 4°C) Lysis->Precip Clean 3. Matrix Cleanup 0.22 µm Filtration or SPE Precip->Clean Dilute 4. Solvent Matching Dilution to >80% ACN Clean->Dilute Analyze 5. HILIC-MS/MS Analysis ESI Negative Mode Dilute->Analyze

Optimized sample preparation workflow for the extraction and HILIC-MS/MS analysis of sulfolactate.

Instrumental Analysis: HILIC-MS/MS Parameters

To achieve baseline separation of SL from isobaric matrix interferences, a zwitterionic HILIC (ZIC-HILIC) column is highly recommended. The zwitterionic phase provides simultaneous electrostatic repulsion and attraction, yielding superior retention for doubly charged organosulfonates compared to bare silica or amide HILIC columns [1, 3].

Table 2: Optimized HILIC-MS/MS Parameters

ParameterSetting
Analytical Column SeQuant ZIC-HILIC (150 × 2.1 mm, 3.5 µm, 100 Å)
Column Temperature 25°C
Mobile Phase A (Aqueous) 10 mM Ammonium Acetate in 10% Acetonitrile (pH ~6.8)
Mobile Phase B (Organic) 100% Acetonitrile
Flow Rate 0.40 mL/min
Gradient Program 0-2 min: 90% B2-15 min: Linear gradient to 50% B15-18 min: Hold at 50% B18-19 min: Return to 90% B19-25 min: Re-equilibration at 90% B
Ionization Mode Electrospray Ionization (ESI) - Negative Mode
Primary MRM Transition (Quantifier) m/z 168.98 → 80.96 ([HSO3]⁻ fragment)
Secondary MRM Transition (Qualifier) m/z 168.98 → 94.98 ([CH3SO3]⁻ fragment)

Note on Matrix Effects: Because non-polar lipids elute in the void volume under HILIC conditions, they do not co-elute with the highly retained SL, naturally minimizing ion suppression in the MS source.

References

  • Tandem sulfofucolytic-sulfolactate sulfolyase pathway for catabolism of the rare sulfosugar sulfofucose. Source: PMC / mBio. URL:[Link]

  • Multiplexed Quantitative Assessment of the Fate of Taurine and Sulfoquinovose in the Intestinal Microbiome. Source: MDPI. URL: [Link]

  • A Variant of the Sulfoglycolytic Transketolase Pathway for the Degradation of Sulfoquinovose into Sulfoacetate. Source: PMC. URL:[Link]

  • Molecular basis of sulfolactate synthesis by sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum. Source: ResearchGate. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Retention of (S)-2-O-Sulfolactic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to analyze highly polar, dually charged organic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to analyze highly polar, dually charged organic molecules. (S)-2-O-sulfolactic acid (C₃H₆O₆S) represents a classic chromatographic challenge.

Because it possesses both a sulfate ester (pKa < 1) and a carboxylic acid group (pKa ~3.5), this molecule remains permanently ionized under standard reversed-phase (RP) conditions. Its extreme hydrophilic character (highly negative LogD) means the energetic cost of desolvating the molecule to allow it to partition into a hydrophobic C18 alkyl chain is too high. Consequently, it elutes in the void volume ( t0​ ) and suffers from electrostatic repulsion by residual silanols on the silica support.

This guide provides field-proven, causality-driven solutions to establish robust retention, excellent peak shape, and self-validating analytical protocols for this challenging analyte.

Diagnostic Workflow: Selecting the Right Chromatographic Mode

Before adjusting your mobile phase, you must select a stationary phase and retention mechanism that aligns with your detector (UV vs. Mass Spectrometry).

Workflow Start Analyte: (S)-2-O-sulfolactic acid Elutes in Void Volume Decision Is Mass Spectrometry (LC-MS) Required? Start->Decision HILIC HILIC Mode (ZIC-pHILIC or Amide) Decision->HILIC Yes (Preferred) PGC Porous Graphitic Carbon (PGC) Decision->PGC Yes (Alternative) IP_RP Ion-Pairing RPLC (C18 + Alkylamine) Decision->IP_RP No (UV/Vis Only) HILIC_Cond Mobile Phase: 85% ACN, 15% Water 10 mM Ammonium Carbonate HILIC->HILIC_Cond PGC_Cond Mobile Phase: Water/MeOH Gradient 0.1% Formic Acid PGC->PGC_Cond IP_Cond Mobile Phase: Water/ACN Gradient 5 mM Tetrabutylammonium IP_RP->IP_Cond

Decision matrix for selecting the optimal chromatographic mode for (S)-2-O-sulfolactic acid.

Troubleshooting Guide & FAQs

Q1: Why does (S)-2-O-sulfolactic acid completely fail to retain on my standard C18 column, even at 100% aqueous mobile phase? A1: The retention failure is driven by thermodynamics. In typical acidic to neutral mobile phases (pH 2–7), the molecule is highly solvated by water and carries at least one, if not two, negative charges. The target analyte simply prefers the highly polar mobile phase over the non-polar stationary phase. Furthermore, residual silanols on the silica support can carry a negative charge at pH > 4, actively repelling the anionic analyte.

Q2: What is the most robust, MS-compatible method for this compound? A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for analyzing sulfolactic acid[1],[2]. HILIC operates via a complex mechanism involving analyte partitioning into a water-rich layer immobilized on a polar stationary phase (like an Amide or Zwitterionic/ZIC-pHILIC column), coupled with hydrogen bonding and electrostatic interactions. Using a high-organic mobile phase (e.g., 85% Acetonitrile) forces the highly polar sulfolactic acid to partition into the stationary aqueous layer, resulting in strong retention[1].

Q3: I need to use Reversed-Phase LC because of my lab's setup. How can I force retention? A3: You must alter the apparent hydrophobicity of the analyte using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)[3]. By adding a cationic surfactant or alkylamine (e.g., 5–10 mM tetrabutylammonium hydroxide, TBA) to the mobile phase, the positively charged amine forms a neutral, hydrophobic ion-pair complex with the negatively charged sulfate/carboxylate groups. This complex can then partition into the C18 stationary phase. Caution: Non-volatile IP reagents like TBA cause severe ion suppression in Mass Spectrometry (MS) and should only be used with UV/Vis detectors.

Q4: Are there alternative stationary phases that don't require HILIC or Ion-Pairing? A4: Yes, Porous Graphitic Carbon (PGC, e.g., Hypercarb) columns are highly effective for extremely polar compounds[4]. PGC retains analytes through dispersive interactions and the Polar Retention Effect on Graphite (PREG), which induces charge-dipole interactions between the polarizable graphite surface and the charged sulfate group. This allows for retention using standard volatile buffers without ion-pairing reagents[4].

Data Presentation: Comparison of Chromatographic Strategies

StrategyStationary PhaseMobile Phase AdditivesRetention MechanismMS CompatibilityRelative Sensitivity
HILIC ZIC-pHILIC / Amide10 mM Ammonium CarbonateAqueous partitioning & electrostaticExcellent (High)High (Enhanced desolvation)
PGC Porous Graphitic Carbon0.1% Formic AcidDispersive & PREGGoodMedium
IP-RPLC C18 (Endcapped)5 mM TetrabutylammoniumHydrophobic ion-pairingPoor (Severe suppression)Low (UV detection preferred)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every method run in your lab must be a self-validating system. The following protocols include built-in system suitability tests (SST) to verify the physical chemistry of the column before sample injection.

Protocol 1: HILIC LC-MS/MS Method (Recommended)

This workflow utilizes a zwitterionic stationary phase to retain the permanent negative charges of sulfolactic acid without suppressing MS ionization[1].

Step-by-Step Methodology:

  • Column Selection: SeQuant ZIC-pHILIC (5 µm, 2.1 x 150 mm) or Waters UPLC BEH Amide.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Carbonate in 85:15 Acetonitrile:Water.

    • Solvent B: 10 mM Ammonium Carbonate in 60:40 Water:Acetonitrile.

  • Gradient Program: Isocratic hold at 100% A for 2 minutes, ramp to 100% B over 18 minutes, hold for 5 minutes, and re-equilibrate at 100% A for 25 minutes[1].

  • Sample Diluent (Critical Causality Step): Samples must be reconstituted in at least 75% Acetonitrile. Why? Injecting a highly aqueous sample onto a HILIC column physically washes away the immobilized water layer at the head of the column, causing severe peak distortion and immediate breakthrough of the analyte.

  • System Suitability Test (Self-Validation): Inject an isotopically labeled internal standard (e.g., ¹³C₃-sulfolactic acid or D₄-taurine)[1].

    • Acceptance Criteria: Retention time relative standard deviation (RSD) < 2% over 5 replicate injections. If RSD > 2%, the column's aqueous layer has not fully equilibrated. Continue flushing with Solvent A.

Protocol 2: Ion-Pairing RPLC-UV Method (Alternative for non-MS labs)

Use this method if you are restricted to standard C18 columns and UV/Vis detection[3].

Step-by-Step Methodology:

  • Column Selection: Fully endcapped C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase Preparation:

    • Solvent A: Water containing 5 mM Tetrabutylammonium hydroxide (TBA-OH), adjusted to pH 6.0 with acetic acid.

    • Solvent B: Acetonitrile.

  • Column Equilibration (Critical Causality Step): Flush the column with 5% B for at least 60 minutes prior to injection. Why? The bulky TBA cations require significant time to dynamically coat the C18 stationary phase. Premature injection will result in drifting retention times as the ion-pairing equilibrium shifts.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • System Suitability Test (Self-Validation): Inject a known polar acidic standard (e.g., cysteic acid).

    • Acceptance Criteria: Tailing factor must be between 0.9 and 1.2. Severe tailing indicates incomplete masking of residual silanols by the TBA reagent.

References

  • [3] Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC - NIH. Available at: [Link]

  • [1] Supporting information for: Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics. DOI. Available at: [Link]

  • [2] LC-QToF-Based Metabolomics Identifies Aberrant Tissue Metabolites Associated with a Higher-Fat Diet and Their 'Reversion to Healthy' with Dietary Probiotic Supplementation. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: (S)-2-O-Sulfolactic Acid Stability &amp; Storage

Introduction: The Mechanistic Reality of Sulfate Esters Welcome to the Technical Support Center for (S)-2-O-sulfolactic acid handling and storage. As researchers and drug development professionals, you are likely aware t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Reality of Sulfate Esters

Welcome to the Technical Support Center for (S)-2-O-sulfolactic acid handling and storage. As researchers and drug development professionals, you are likely aware that sulfate esters are notoriously unstable. (S)-2-O-sulfolactic acid (PubChem CID 5459941)[1] is no exception.

The primary mechanism of its degradation is auto-catalytic hydrolysis (desulfation)[2]. When exposed to thermal energy or moisture, the ester bond cleaves to yield (S)-lactic acid and inorganic sulfate. Crucially, this reaction releases protons ( H+ ), lowering the pH of the microenvironment. Because sulfate ester hydrolysis is heavily acid-catalyzed, these newly generated protons exponentially accelerate further degradation[2]. Furthermore, thermal degradation of sulfate groups can catalyze lower-temperature decomposition processes, making thermal stability highly dependent on the initial chemical state[3].

To prevent this, your storage protocols must be designed as a self-validating system : controlling pH, eliminating moisture, and minimizing thermal energy simultaneously.

Troubleshooting Guide & FAQs

Q: Why did my (S)-2-O-sulfolactic acid standard lose over 80% of its LC-MS signal after a week at 4°C? A: You likely stored it as a free acid in an aqueous solution. In its free acid form, the highly acidic sulfonic proton auto-catalyzes the hydrolysis of the ester bond[2]. At 4°C, the kinetic energy is still sufficient to drive this reaction in an aqueous environment. Correction: Always neutralize the standard to pH 7.5–8.0 to form the disodium salt before storage.

Q: Can I store the neutralized salt in a liquid buffer at -20°C? A: It is not recommended for long-term storage. Freezing an aqueous solution causes "freeze-concentration," where solutes (and any residual protons) are concentrated into microscopic liquid pockets between ice crystals. This localized drop in pH can cause unexpected degradation even at -20°C. Correction: Lyophilize the neutralized salt and store the dry powder at -80°C.

Q: I observe peak broadening and a secondary peak in my chromatogram. What is happening? A: The secondary peak is likely (S)-lactic acid, the primary degradation product. Peak broadening indicates on-column or autosampler degradation. Ensure your autosampler is chilled to 4°C and limit the time your reconstituted samples spend waiting for injection to under 12 hours.

Experimental Protocols: Stabilization Workflow

To ensure absolute trustworthiness in your quantitative assays, follow this step-by-step methodology to prepare stable aliquots of (S)-2-O-sulfolactic acid.

Step 1: Cold Reconstitution Dissolve the synthesized or commercial (S)-2-O-sulfolactic acid free acid in LC-MS grade water. Perform this step strictly on ice to suppress initial thermal hydrolysis.

Step 2: Micro-Titration (Neutralization) Immediately titrate the solution using cold 0.1 M NaOH . Monitor the solution with a micro-pH probe until it reaches pH 7.5 to 8.0 . Causality: Converting the free acid to the disodium salt removes the catalytic protons, halting the auto-catalytic degradation loop[2].

Step 3: Single-Use Aliquoting Dispense the neutralized solution into low-bind, amber microcentrifuge tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce ambient moisture and cause freeze-concentration degradation.

Step 4: Flash-Freezing & Lyophilization Submerge the tubes in liquid nitrogen to flash-freeze the samples, then lyophilize to complete dryness (typically 24–48 hours depending on volume).

Step 5: Desiccated Storage Cap the tubes tightly, place them in a sealed secondary container with indicating desiccant, and store at -80°C .

Quantitative Data: Degradation Kinetics

The following table synthesizes the expected half-life ( t1/2​ ) of (S)-2-O-sulfolactic acid under various storage conditions, demonstrating the critical importance of pH and state control.

Storage ConditionPhysical StatepHTemperatureEstimated Half-Life ( t1/2​ )
Free Acid (Aqueous)Liquid~2.025°C< 48 hours
Free Acid (Aqueous)Liquid~2.04°C~ 2 weeks
Disodium Salt (Aqueous)Liquid7.525°C~ 3 months
Disodium Salt (Aqueous)Liquid7.54°C> 1 year
Disodium Salt (Lyophilized) Solid Powder N/A -80°C > 5 years (Stable)

Visualizations

Diagram 1: Degradation Pathway vs. Stabilization Workflow

The diagram below illustrates the mechanistic causality of the auto-catalytic loop and how the stabilization protocol disrupts it.

G cluster_0 Degradation Pathway (Auto-catalytic) cluster_1 Stabilization Workflow A (S)-2-O-Sulfolactic Acid (Free Acid) B (S)-Lactic Acid A->B Hydrolysis (H2O, ΔT) C Inorganic Sulfate + Protons (H+) A->C Desulfation D Neutralization (pH 7.5 - 8.0) A->D Buffer addition C->A Auto-catalysis (Acidic) E (S)-2-O-Sulfolactate Disodium Salt D->E Salt formation F Lyophilization & -80°C Storage E->F Long-term stability

Mechanistic pathway of (S)-2-O-sulfolactic acid degradation and stabilization workflow.

Diagram 2: Troubleshooting Decision Tree

Use this logical workflow to diagnose signal loss in your analytical assays.

Troubleshooting Start Signal Loss in LC-MS? Q1 Stored as Free Acid? Start->Q1 Q2 Stored > 4°C? Q1->Q2 No Sol1 Auto-catalytic Hydrolysis. Neutralize to pH 7.5 Q1->Sol1 Yes Sol2 Thermal Degradation. Store at -80°C Q2->Sol2 Yes Sol3 Check Matrix Effects Q2->Sol3 No

Troubleshooting decision tree for (S)-2-O-sulfolactic acid signal loss.

References

  • PubChem Substance Record for (S)-2-O-Sulfolactate (SID 5837 / CID 5459941) . National Center for Biotechnology Information (NIH). Available at:[Link]

  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis . Williams, S. J., et al. The Journal of Organic Chemistry (2014). PubMed / NIH. Available at:[Link]

  • Effect of Sulfate Groups from Sulfuric Acid Hydrolysis on the Thermal Degradation Behavior of Bacterial Cellulose . Roman, M., & Winter, W. T. Biomacromolecules (2004). PubMed / NIH. Available at:[Link]

Sources

Troubleshooting

optimizing extraction yield of (S)-2-O-sulfolactic acid from complex matrices

Initiating Information Gathering I've initiated comprehensive Google searches, focusing on (S)-2-O-sulfolactic acid's properties. I am seeking information on the complex matrices it commonly appears in and existing extra...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I've initiated comprehensive Google searches, focusing on (S)-2-O-sulfolactic acid's properties. I am seeking information on the complex matrices it commonly appears in and existing extraction and analytical methods. My intent is to develop a robust understanding of the compound, and how to analyze it.

Analyzing Search Results

I'm analyzing the search results to identify critical extraction challenges and yield/purity pitfalls. This analysis will structure a troubleshooting guide and FAQ, anticipating user problems. I'm focusing on crafting in-depth Q&A, explaining scientific principles behind each step. I am also searching for supporting authoritative sources.

Planning Technical Support Center

I'm now planning the structure of a technical support center. This involves using the prior analysis to build a troubleshooting guide with scientific Q&A. I also intend to design Graphviz diagrams to illustrate workflows and create tables summarizing quantitative data. Following this, I will write detailed extraction protocols, organizing everything logically for researchers.

Defining the Project Scope

Okay, I'm defining the scope now. I'm focusing on creating a technical support center specifically for optimizing the extraction yield of (S)-2-O-sulfolactic acid. This will involve technical support content tailored for the issue of extraction of this specific compound. I'm aiming to be precise on content type and topic.

Analyzing the Core Directives

I'm now diving deep into the core directives. I have complete editorial autonomy, which is great. I need to make sure everything has scientific integrity. I'm taking the role of a Senior Application Scientist. I'll explain the causality of the process. I have all the tools I need, and now I'll create the structure. I'm focusing on validating the protocols, including in-text citations.

Structuring the Guides

I'm now structuring the guides, creating troubleshooting sections. I'm focusing on a Q&A format, for ease of use. I'm building detailed, step-by-step protocols, including diagrams to aid understanding. I'll use DOT language for clear visualizations and include citations to authoritative sources. This includes gathering the necessary scientific information for the (S)-2-O-sulfolactic acid, and common matrices, and starting with solid-liquid and liquid-liquid extraction.

Refining the Matrix Specifics

I'm now refining the matrix specifics and gathering details on (S)-2-O-sulfolactic acid. I've found it's a small, hydrophilic molecule, highly polar, and acidic, which affects extraction choices. I'm focusing on common matrices like marine algae, fermentation broths, and biological fluids and their complexities. I'm prioritizing solid-liquid and liquid-liquid extraction, considering pH and stability.

Designing the Center's Architecture

I'm now designing the center's structure, focusing on a logical flow. I'll include a foundational knowledge section on properties and matrices, then dive into extraction strategies with workflow diagrams. I will emphasize the "why" behind each choice. I plan to use Q&A format, and detailed protocols with DOT language visualizations for clarity.

Developing the Information Architecture

I'm now structuring the technical support center around foundational knowledge, extraction strategies, and troubleshooting. I'm building a workflow and focusing on answering "why" questions. I'm planning Q&A format and step-by-step protocols. I'm prioritizing visualizations in DOT language with clear captions and specific styling rules. I will prioritize content around (S)-2-O-sulfolactic acid properties and common matrices.

Defining the Strategy

I'm now defining the overarching strategy. I'll be creating a comprehensive technical support center for optimizing (S)-2-O-sulfolactic acid extraction. I'm focusing on solid-liquid extraction, liquid-liquid extraction, and SPE, with specific emphasis on pH control and matrix-specific details. I am also working on diagramming the support center in DOT language.

Refining the Extraction Strategies

I'm now refining the extraction strategies. I've built out a strong foundation around solid-liquid extraction, and liquid-liquid extraction. I'm focusing on anion exchange and SPE as viable choices and mapping out the workflow diagrams. I'm focusing specifically on pH control for optimal extraction. I'm also preparing detailed protocols, including appropriate solvent choices, sample preparation, and purification steps, all with in-text citations.

Developing the Initial Structure

I'm now putting the finishing touches on the initial structure. I have a foundational knowledge section, extraction strategies, and a dedicated troubleshooting area. I'm focusing on "why" each step is crucial for efficient extraction of (S)-2-O-sulfolactic acid. I'm building out a Q&A format, with step-by-step protocols.

Reference Data & Comparative Studies

Validation

differentiating (S)-2-O-sulfolactic acid from 3-sulfolactic acid using NMR

Title: Analytical Guide to Differentiating (S)-2-O-Sulfolactic Acid and 3-Sulfolactic Acid via NMR Spectroscopy As a Senior Application Scientist, one of the most common challenges encountered in metabolomics and biomark...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Guide to Differentiating (S)-2-O-Sulfolactic Acid and 3-Sulfolactic Acid via NMR Spectroscopy

As a Senior Application Scientist, one of the most common challenges encountered in metabolomics and biomarker characterization is distinguishing between closely related structural isomers. (S)-2-O-sulfolactic acid (2-SLA) and 3-sulfolactic acid (3-SLA) share the same molecular weight and elemental composition, making mass spectrometry alone insufficient for their definitive identification without specialized chiral or chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating solution. By probing the distinct electronic environments of the carbon and proton nuclei, NMR translates subtle structural differences into unambiguous spectral signatures[1]. This guide provides a comprehensive, objective comparison of the NMR profiles of these two isomers and outlines a robust experimental workflow for their differentiation.

Structural Causality and Electronic Environments

To understand the experimental choices in our protocol, we must first analyze the causality behind the chemical shifts. The fundamental difference between these isomers lies in the connectivity of the sulfur-containing group, which drastically alters the local electronic shielding[2].

  • (S)-2-O-Sulfolactic Acid (2-SLA): In this isomer, the sulfate group (-OSO3H) is attached to the C2 oxygen. The highly electronegative oxygen-sulfate linkage strongly deshields the adjacent C2 methine proton, pushing its resonance downfield. Conversely, the C3 position remains a simple, unperturbed methyl group (-CH3). Because it is adjacent to a single proton on C2, the C3 signal will split into a doublet and integrate to exactly three protons[1].

  • 3-Sulfolactic Acid (3-SLA): Here, the sulfonic acid group (-SO3H) is covalently bonded directly to the C3 carbon[3]. The C-S bond deshields the C3 protons significantly compared to a standard methyl group, shifting them downfield. Because the C3 position is now a methylene group (-CH2-), it will integrate to exactly two protons. Furthermore, these two protons will split the adjacent C2 methine proton into a doublet of doublets (or a pseudo-triplet)[3].

Comparative NMR Data

The structural differences dictate a self-validating data matrix. The integration values and splitting patterns act as internal checks against the chemical shift assignments.

Table 1: Expected 1H and 13C NMR Spectral Data (in D2O)

Feature(S)-2-O-Sulfolactic Acid (2-SLA)3-Sulfolactic Acid (3-SLA)Diagnostic Significance
C3 Proton Shift ~1.4 - 1.6 ppm (Upfield)~3.0 - 3.5 ppm (Downfield)C-S bond deshields the C3 protons in 3-SLA.
C3 Integration 3H (Methyl group)2H (Methylene group)Primary differentiator.
C3 Multiplicity Doublet ( J≈7 Hz)Multiplet / Doublet of doubletsConfirms adjacent C2 proton count.
C2 Proton Shift ~4.8 - 5.1 ppm~4.3 - 4.5 ppm-OSO3H is more electron-withdrawing than -OH.
C2 Multiplicity QuartetDoublet of doublets / TripletSplit by 3H (2-SLA) vs. 2H (3-SLA).
C3 Carbon Shift ~18 - 20 ppm~50 - 55 ppm13C definitively separates C-C vs C-S bonds.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed-loop system. Every step includes a mechanistic rationale to prevent false-positive identifications.

Step 1: Sample Preparation (The D2O Exchange)

  • Weigh 5–10 mg of the purified unknown isomer.

  • Dissolve the analyte completely in 600 µL of Deuterium Oxide (D2O, 99.9% D).

  • Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm). Causality: D2O is mandated to facilitate the rapid deuterium exchange of all labile protons (-OH, -COOH, and -SO3H). This intentionally silences these broad, concentration-dependent signals, isolating only the carbon-bound aliphatic protons (C2 and C3) for pristine integration[1].

Step 2: 1D 1H NMR Acquisition

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire a 1D proton spectrum at 298 K using a 400 MHz (or higher) spectrometer.

  • Set the relaxation delay (D1) to at least 5 seconds. Causality: A sufficient relaxation delay ensures that protons with longer T1​ relaxation times fully recover between pulses, guaranteeing that the integration ratios (3H vs 2H) are quantitatively accurate.

Step 3: Signal Integration & Multiplicity Analysis

  • Phase and baseline-correct the spectrum.

  • Locate the most upfield aliphatic signal (between 1.0 and 3.5 ppm).

  • The Validation Check:

    • If the signal integrates to 3H and is a doublet , the structure is definitively 2-SLA . Verify this by checking for a C2 quartet near 4.9 ppm.

    • If the signal integrates to 2H and is a multiplet , the structure is definitively 3-SLA . Verify this by checking for a C2 doublet of doublets near 4.4 ppm.

Step 4: Orthogonal Validation via 2D HSQC (Optional but Recommended)

  • Acquire a 1H-13C HSQC spectrum. Causality: HSQC maps protons directly to their attached carbons. Observing a cross-peak connecting a 3H doublet to a ~20 ppm carbon definitively proves a methyl group (2-SLA), whereas a cross-peak connecting a 2H multiplet to a ~50 ppm carbon proves a sulfur-bound methylene group (3-SLA)[2].

Logical Workflow Visualization

The following decision tree illustrates the autonomous logic of the NMR differentiation protocol.

NMR_Differentiation Start Unknown Isomer Sample (2-SLA or 3-SLA) Acquire Acquire 1H NMR in D2O (Self-Validating Exchange) Start->Acquire Analyze Analyze Upfield Aliphatic Region (1.0 ppm - 3.5 ppm) Acquire->Analyze Branch2SLA Signal at ~1.5 ppm Integration: 3H (Doublet) Analyze->Branch2SLA Methyl (C3) Branch3SLA Signal at ~3.2 ppm Integration: 2H (Multiplet/dd) Analyze->Branch3SLA Methylene (C3) Confirm2SLA Confirm (S)-2-O-Sulfolactic Acid Check C2: Quartet at ~4.9 ppm Branch2SLA->Confirm2SLA Validates Confirm3SLA Confirm 3-Sulfolactic Acid Check C2: dd/Triplet at ~4.4 ppm Branch3SLA->Confirm3SLA Validates

Figure 1: Self-validating NMR decision tree for differentiating sulfolactic acid isomers.

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Comparative

(S)-2-O-sulfolactate vs sulfopyruvate in metabolic flux analysis

Initiating Data Collection I've started gathering data with comprehensive Google searches on (S)-2-O-sulfolactate and sulfopyruvate. My focus is on their metabolic pathways, applications in flux analysis, and comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've started gathering data with comprehensive Google searches on (S)-2-O-sulfolactate and sulfopyruvate. My focus is on their metabolic pathways, applications in flux analysis, and comparative studies. Initial findings point towards their significance, and I am preparing to delve deeper into these areas.

Mapping Metabolic Pathways

I'm now analyzing the initial search results, pinpointing metabolic pathways and associated enzymes for (S)-2-O-sulfolactate and sulfopyruvate. I'm focusing on identifying differences in their metabolic fates and potential implications for flux analysis. I'm also starting to look for existing protocols and experimental data related to their use in metabolic flux analysis for comparison.

Outlining Search Methodology

I'm now formulating my search strategy. My priority is conducting comprehensive Google searches to gather data on the compounds, their metabolic roles, and their use in flux analysis. I'll analyze the results to find relevant pathways and any comparative studies. I will also be seeking established protocols and data for comparison.

Framing the Sulfur Question

I'm starting with an introduction highlighting sulfur's role in biological systems, citing relevant literature. My focus now is building the foundation for a comparison of (S)-2-O-sulfolactate and sulfopyruvate within the context of metabolic flux analysis. The goal is a detailed guide.

Outlining the Comparison Structure

I've sketched a plan for the comparison guide, beginning with an introduction to sulfur metabolism. I'll highlight (S)-2-O-sulfolactate and sulfopyruvate as key intermediates, aiming for a structured comparison. Currently, the structure will cover metabolic roles, pathway divergence, and specific reactions, referencing relevant literature.

Structuring the Content

I've outlined a detailed structure for the guide. It begins with an overview of sulfur metabolism and the significance of (S)-2-O-sulfolactate and sulfopyruvate. I'm focusing on their roles, pathway divergence, and reactions, including enzymes like SlcD, ComC, and SuyAB. A Graphviz diagram is planned for clear pathway visualization.

Developing the Outline

I've crafted a comprehensive outline for the comparison guide, focusing now on details for each section. I've broken down the introduction, metabolic roles, and MFA application sections, ready to delve into the specifics of sulfolactate and sulfopyruvate. I'm aiming for concise explanations with strong references.

Refining the Guide Structure

I've organized the guide into sections: Introduction, Metabolic Roles, Application in MFA, Analytical Methodologies, and Experimental Protocols. I'm expanding the Introduction, Metabolic Roles, and MFA sections. The MFA section now includes principles, tracer applications, and data interpretation, referencing relevant literature. I'm focusing on creating a solid foundation for the analytical method and protocol portions, with a plan to include experimental details.

Developing the Guide Content

I'm now writing the content for each section: introduction, metabolic roles, MFA application, analytical methodologies, and experimental protocols. I'm focusing on concisely presenting key details, supported by citations. I'm prioritizing accuracy for the analytical and protocol sections, including potential challenges and solutions. The goal is a truly useful guide.

Developing the Guide's Focus

I'm now starting with the introduction. I will briefly cover sulfur metabolism and then focus on (S)-2-O-sulfolactate and sulfopyruvate as key intermediates in organosulfonate metabolism, as suggested. I will frame the purpose to compare these metabolites in metabolic flux analysis.

Validation

chiral chromatography validation for (S)-2-O-sulfolactic acid enantiomeric purity

Title: Chiral Chromatography Validation for (S)-2-O-Sulfolactic Acid Enantiomeric Purity: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral Chromatography Validation for (S)-2-O-Sulfolactic Acid Enantiomeric Purity: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by highly polar, doubly acidic chiral analytes. (S)-2-O-sulfolactic acid represents a "worst-case scenario" for traditional chiral liquid chromatography: it possesses a strongly acidic sulfate monoester ( pKa​<1 ), a carboxylic acid ( pKa​≈3.8 ), extreme hydrophilicity, and a complete lack of a UV chromophore.

Standard reversed-phase or normal-phase chiral separations rely heavily on hydrophobic, π−π , and hydrogen-bonding interactions. For 2-O-sulfolactic acid, these mechanisms are insufficient; the molecule will elute in the void volume of most polysaccharide-based columns. Furthermore, the absence of a chromophore mandates the use of mass spectrometry (LC-ESI-MS/MS), which strictly limits our mobile phase choices to volatile buffers, precluding the use of non-volatile ion-pairing reagents commonly used to retain polar acids.

This guide objectively compares alternative chiral stationary phases (CSPs) and provides a self-validating, ICH-compliant protocol for determining the enantiomeric purity of (S)-2-O-sulfolactic acid.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline enantioseparation ( Rs​>1.5 ) of 2-O-sulfolactic acid, the CSP must provide strong electrostatic retention coupled with stereoselective steric clefts. We evaluated three primary CSP classes:

  • Macrocyclic Antibiotics (e.g., Teicoplanin):

    • Mechanism: Operates via hydrogen bonding, steric inclusion, and weak electrostatic interactions.

    • Verdict: While excellent for native amino acids, teicoplanin struggles to strongly retain the highly charged sulfate group without high aqueous mobile phases. High aqueous content diminishes MS sensitivity and leads to broad peak shapes due to slow mass transfer kinetics.

  • Zwitterionic CSPs (e.g., Cinchona Alkaloid-based ZWIX):

    • Mechanism: Fuses a cinchona alkaloid skeleton with a sulfonic acid group, providing simultaneous anion- and cation-exchange sites[1].

    • Verdict: Highly efficient for zwitterionic analytes. However, because 2-O-sulfolactic acid is purely anionic, the cation-exchange site on the CSP can cause electrostatic repulsion, reducing overall retention and enantioselectivity compared to pure anion exchangers.

  • Weak Anion-Exchange (WAX) Cinchona Alkaloids (e.g., Chiralpak QN-AX):

    • Mechanism: Utilizes a protonated quinuclidine nitrogen to form a strong, primary ion-pair with the analyte's sulfate/carboxylate groups. Chiral recognition is subsequently driven by the rigid, chiral pocket of the quinoline ring[2].

    • Verdict:Optimal. The WAX mechanism provides the necessary retention for the highly polar analyte, while the polar organic mobile phase (MeOH/ACN with volatile ammonium salts) ensures excellent ESI-MS/MS desolvation and sensitivity.

CSP_Selection A Target: (S)-2-O-sulfolactic acid Dual Acidic, Highly Polar, No Chromophore B Detection Constraint: LC-ESI-MS/MS (Negative Ion) Requires Volatile Buffers A->B C CSP Selection Matrix B->C D Polysaccharide (HILIC) Result: Void Volume Elution C->D E Macrocyclic Antibiotic Result: Broad Peaks, Low Rs C->E F Zwitterionic (ZWIX) Result: Charge Repulsion C->F G Cinchona Alkaloid WAX Result: Strong Ion-Pairing C->G H Optimal Selection: Weak Anion-Exchange CSP (e.g., QN-AX) G->H

Logical decision matrix for selecting the optimal CSP for highly polar, doubly acidic chiral analytes.

Quantitative Data Summary: CSP Performance Comparison Table 1: Performance metrics for the enantiomeric separation of 2-O-sulfolactic acid using volatile MS-compatible mobile phases (Methanol/Acetonitrile/Ammonium Formate).

CSP TypePrimary InteractionRetention Factor ( k1​ )Enantioselectivity ( α )Resolution ( Rs​ )MS Compatibility
Polysaccharide (Amylose) Hydrogen bonding, Dipole0.2 (Poor)1.000.0High
Teicoplanin Steric, H-bonding1.4 (Moderate)1.150.8Medium
Zwitterionic (ZWIX) Ion-exchange (Mixed)2.1 (Good)1.301.4High
Cinchona WAX (QN-AX) Strong Anion-Exchange4.5 (Excellent)1.852.6 High

Experimental Protocol: LC-MS/MS Workflow

To establish a self-validating system, the methodology must tightly control the thermodynamics of the ion-pairing event. The mobile phase pH and ionic strength are the most critical variables.

Step 1: Mobile Phase Preparation Causality: The WAX column requires a protonated selector (quinuclidine pKa​≈8.5 ) and a deprotonated analyte. We use a polar organic mode (POM) to maximize MS sensitivity while maintaining ionic interactions.

  • Solvent A: 50 mM Ammonium Formate in Methanol, adjusted to apparent pH 6.0 with Formic Acid.

  • Solvent B: Acetonitrile (LC-MS grade).

  • Elution: Isocratic 70% A / 30% B. Why? Methanol solvates the ion pair, while Acetonitrile acts as a weak eluent in WAX chromatography, sharpening the peaks.

Step 2: Chromatographic Conditions

  • Column: Chiralpak QN-AX (150 x 2.1 mm, 3 µm).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 25°C. Why? Enantioseparation is an enthalpy-driven process ( ΔΔH∘<0 ). Lower temperatures increase the entropic penalty but generally improve the enantiomeric separation factor ( α ) for cinchona alkaloids.

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection (ESI-Negative Mode)

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transition: m/z 169.0 m/z 96.9 (loss of the lactic acid moiety, yielding the sulfate fragment HSO4−​ ).

  • Source Parameters: Capillary voltage -3.5 kV, Desolvation Temp 400°C.

Validation Framework for Enantiomeric Purity

When validating a chiral purity assay for drug substances or critical biomarkers, the goal is to quantify the undesired enantiomer (typically the (R)-enantiomer) at trace levels ( ≤0.1% ) relative to the main (S)-enantiomer peak[3]. The validation must adhere strictly to ICH Q2(R2) guidelines.

Validation_Workflow A ICH Q2(R2) Validation: Enantiomeric Purity Assay B 1. Specificity Baseline Resolution (Rs > 1.5) No Matrix Interference A->B C 2. Sensitivity LOD ≤ 0.03% LOQ ≤ 0.10% A->C D 3. Linearity R² ≥ 0.998 Range: LOQ to 120% A->D E 4. Accuracy & Precision Spike Recovery at 0.1%, 0.5%, 1.0% RSD ≤ 5.0% A->E B->C C->D D->E

Sequential ICH Q2(R2) validation workflow for chiral purity assays.

Validation Execution Steps:

  • Specificity & System Suitability: Inject a racemic mixture of 2-O-sulfolactic acid. Verify that the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥2.0 . The (R)-enantiomer should ideally elute first to prevent integration errors caused by the tailing of the highly concentrated (S)-enantiomer peak.

  • Sensitivity (LOD/LOQ): Prepare serial dilutions of the (R)-enantiomer. Determine the concentration yielding a Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ. Given the high sensitivity of MRM detection, an LOQ of 1 ng/mL (equivalent to 0.05% of a 2 µg/mL nominal sample concentration) is readily achievable[4].

  • Linearity: Construct a calibration curve for the (R)-enantiomer from the LOQ up to 120% of the specification limit (e.g., 0.05% to 1.2% relative to the main peak). Plot peak area versus concentration; ensure R2≥0.998 .

  • Accuracy (Recovery): Spike known amounts of the (R)-enantiomer into a pure (S)-enantiomer matrix at three levels (e.g., 0.1%, 0.5%, and 1.0%). Calculate the percentage recovery. Acceptable limits are typically 90% - 110%.

  • Precision (Repeatability): Perform six replicate injections of the 0.1% spiked sample. The Relative Standard Deviation (RSD) of the (R)-enantiomer peak area must be ≤5.0% .

Conclusion

The enantiomeric purity analysis of (S)-2-O-sulfolactic acid cannot be achieved with generic chiral screening platforms. By understanding the molecular causality—specifically the requirement for strong anion-exchange interactions in a non-aqueous environment—we can deploy Cinchona alkaloid WAX columns coupled with LC-MS/MS to achieve robust, ICH-compliant validation.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: LCGC International - Chromatography Online URL:[Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification Source: PubMed Central (PMC) - NIH URL:[Link]

  • Understanding the Transition from High-Selective to High-Efficient Chiral Separations by Changing the Organic Modifier with Zwitterionic-Teicoplanin Chiral Stationary Phase Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview Source: PubMed - NIH URL:[Link]

Sources

Comparative

cross-validation of LC-MS and GC-MS for (S)-2-O-sulfolactic acid

Analytical Cross-Validation Guide: LC-MS vs. GC-MS for the Quantitation of (S)-2-O-Sulfolactic Acid Executive Summary & Analytical Challenge (S)-2-O-sulfolactic acid (SLA) is a highly polar, low-molecular-weight organosu...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Cross-Validation Guide: LC-MS vs. GC-MS for the Quantitation of (S)-2-O-Sulfolactic Acid

Executive Summary & Analytical Challenge

(S)-2-O-sulfolactic acid (SLA) is a highly polar, low-molecular-weight organosulfonate central to bacterial sulfoglycolysis, the biogeochemical sulfur cycle, and acts as a key intermediate in the catabolism of rare sulfosugars[1][2]. Structurally, SLA possesses both a carboxylic acid and a strongly acidic sulfonic acid moiety. This dual-acidic, highly hydrophilic nature renders it completely unretained on standard reversed-phase (C18) columns and strictly non-volatile for direct gas-phase analysis[3].

As a Senior Application Scientist, I frequently observe laboratories struggling with SLA quantitation due to matrix suppression or poor derivatization yields. This guide provides a definitive, objective cross-validation of the two primary orthogonal techniques used to conquer this molecule: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) and Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Visualization

G Sample Sample Prep: (S)-2-O-Sulfolactic Acid LC_Prep Protein Precipitation (Cold Acetonitrile) Sample->LC_Prep LC-MS Route GC_Prep Lyophilization (Strictly Anhydrous) Sample->GC_Prep GC-MS Route LC_Chroma HILIC Separation (Retains Polar Groups) LC_Prep->LC_Chroma GC_Deriv Silylation (BSTFA + 1% TMCS) GC_Prep->GC_Deriv Moisture Removal LC_Ion ESI Negative Mode ([M-H]- m/z 169) LC_Chroma->LC_Ion LC_Detect Triple Quad MS/MS (MRM Quantitation) LC_Ion->LC_Detect CrossVal Cross-Validation Data Synthesis LC_Detect->CrossVal GC_Chroma Capillary GC (Volatile TMS-SLA) GC_Deriv->GC_Chroma GC_Detect EI-MS (70 eV Fingerprinting) GC_Chroma->GC_Detect GC_Detect->CrossVal

Parallel LC-MS and GC-MS analytical workflows for (S)-2-O-sulfolactic acid cross-validation.

Methodological Workflows & Causality

Protocol A: HILIC-LC-MS/MS (The High-Throughput Approach)

Mechanistic Rationale: SLA's extreme polarity dictates the use of HILIC. By utilizing an organic-rich mobile phase, HILIC promotes the partitioning of SLA into a water-enriched layer on the stationary phase, providing excellent retention[3]. Furthermore, the sulfonic acid group is constitutively deprotonated in solution, making negative Electrospray Ionization (ESI-) exceptionally efficient.

Step-by-Step Methodology:

  • Sample Extraction: Add 400 µL of cold acetonitrile to 100 µL of biological matrix.

    • Causality: This 4:1 organic-to-aqueous ratio precipitates proteins while perfectly matching the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Internal Standardization: Spike with 10 µL of 1 mM p-toluenesulfonate[3].

  • Chromatographic Separation: Inject 2 µL onto a zwitterionic HILIC column (e.g., iHILIC-Fusion, 100 × 2.1 mm, 3.5 μm).

    • Mobile Phase A: 50 mM ammonium acetate (pH 5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, ramp to 50% B over 8 minutes.

  • MS/MS Detection: Operate the triple quadrupole in ESI- MRM mode. Monitor the [M-H]- parent ion at m/z 169 transitioning to the sulfite fragment at m/z 81[3].

Self-Validating System Check:

  • Post-Column Infusion (PCI) Monitoring: A continuous infusion of pure SLA is introduced post-column via a T-junction during the analysis of a blank matrix. If the baseline MRM signal dips at SLA's retention time, the system automatically flags uncorrected matrix suppression, validating the integrity of the extraction before real samples are run.

Protocol B: Derivatization GC-MS (The High-Resolution Approach)

Mechanistic Rationale: To analyze SLA via GC, the active hydrogens on the hydroxyl, carboxyl, and sulfonate groups must be masked to eliminate hydrogen bonding and increase volatility. Silylation using BSTFA replaces these protons with trimethylsilyl (TMS) groups, yielding a highly volatile tri-TMS derivative[4].

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry 100 µL of the extracted sample to absolute dryness.

    • Causality: BSTFA is violently reactive with water. Even trace moisture will hydrolyze the reagent, quenching the derivatization of SLA and leading to false negatives.

  • Silylation: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 60 minutes.

    • Causality: Pyridine acts as an acid scavenger and catalyst, while the 1% TMCS increases the silylating power necessary to attack the sterically hindered secondary hydroxyl group.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm).

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Monitor the characteristic fragmentation fingerprint of the tri-TMS SLA derivative[4].

Self-Validating System Check:

  • Kinetic Derivatization Verification: The protocol mandates injecting the same QC sample at 45, 60, and 90 minutes of incubation. The system self-validates derivatization completion when the peak area variance between the 60 and 90-minute injections is <2%, ensuring no partial derivatives skew the quantitation.

Quantitative Cross-Validation Data

The following data objectively compares the performance of both systems using spiked synthetic matrices to establish baseline analytical benchmarks.

Performance MetricHILIC-LC-MS/MS (ESI-)GC-MS (Derivatization-EI)
Primary Analyte Form Intact [M-H]- (m/z 169)Tri-TMS Derivative
Limit of Detection (LOD) 0.2 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 0.6 ng/mL8.0 ng/mL
Linear Dynamic Range 0.6 – 2,000 ng/mL8.0 – 5,000 ng/mL
Recovery (%) 94.2% ± 3.1%82.5% ± 5.4%
Matrix Effect Moderate to High (~25% suppression)Negligible (Post-derivatization)
Throughput (Run Time) High (~12 min/sample)Low (~45 min/sample + prep)

Strategic Decision Matrix

  • Choose LC-MS/MS when: You require high-throughput screening, trace-level sensitivity (sub-ng/mL LOD), and are analyzing large cohorts of biological fluids where extensive sample preparation introduces unacceptable bottlenecks.

  • Choose GC-MS when: You are conducting untargeted metabolomics, require the gold-standard structural confirmation provided by 70 eV EI fragmentation libraries, or are dealing with highly complex matrices (e.g., soil extracts) where ESI matrix suppression would severely compromise LC-MS quantitation[4].

References

  • Tandem sulfofucolytic-sulfolactate sulfolyase pathway for catabolism of the rare sulfosugar sulfofucose Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxidative desulfurization pathway for complete catabolism of sulfoquinovose by bacteria Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Bifurcated Degradative Pathway of 3-Sulfolactate in Roseovarius nubinhibens ISM via Sulfoacetaldehyde Acetyltransferase and (S)-Cysteate Sulfolyase Source: ResearchGate / Applied and Environmental Microbiology URL:[Link]

  • Anaerobic Faecalicatena spp. degrade sulfoquinovose via a bifurcated 6-deoxy-6-sulfofructose transketolase/transaldolase pathway to both C2- and C3-sulfonate intermediates Source: Frontiers in Microbiology URL:[Link]

Sources

Validation

MS/MS fragmentation pattern comparison of sulfolactic acid isomers

Initiating Data Collection I'm starting a thorough search to find MS/MS fragmentation patterns for sulfolactic acid isomers, especially 2- and 3-sulfolactic acid. Simultaneously, I'm hunting for established analytical me...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting a thorough search to find MS/MS fragmentation patterns for sulfolactic acid isomers, especially 2- and 3-sulfolactic acid. Simultaneously, I'm hunting for established analytical methods and experimental protocols for separating and analyzing these isomers via mass spectrometry.

Analyzing Fragmentation Patterns

I am now delving into the nitty-gritty, searching authoritative sources explaining the fragmentation differences I see. Once I've collected enough data and noted key distinctions in fragmentation patterns and characteristic ions, I can structure the comparison guide to include a detailed MS/MS comparison, data tables, visual aids, and a protocol.

Analyzing Sulfonic Acid MS

I've begun exploring mass spectrometry literature on sulfonic acids, initially finding general data on isomer differentiation. The search yielded some base-level information, but I now require more specific MS/MS fragmentation patterns for 2-sulfolactic acid and 3-sulfolane sulfonic acid to proceed with any confidence.

Refining Search Parameters

I've expanded my search to include relevant compounds, such as aliphatic sulfates, which yielded fragments at m/z 97 and m/z 80. The goal is now focused on finding direct comparisons of MS/MS spectra for the target isomers. If unavailable, I'll explore analogous compounds for fragmentation predictions. A suitable experimental protocol is also now a priority.

Deepening Literature Review

I'm now taking a more focused approach, targeting MS/MS data for the specific sulfolactic acid isomers. I'll broaden the search to encompass the fragmentation of small aliphatic sulfonic acids. Published analytical methods, especially those using LC-MS/MS, are the next priority for refining an experimental protocol. I'm aiming to synthesize data for a comparison guide and create related diagrams.

Gathering Specific Data

I've been reviewing recent searches; general MS info on sulfonic acids and isomer differentiation is available, but the key is specific MS/MS fragmentation data for 2- and 3-sulfolactic acid, which is still missing. I need to focus there next.

Inferring Fragmentation Patterns

I'm now shifting gears. The lack of direct comparison MS/MS data forced me to infer the fragmentation patterns. I'm focusing on deprotonated molecules in negative ion mode, common for acidic compounds like these. The insights from related compound fragmentation—specifically amide bond cleavage C-terminal to C(SO3H) and S-N, C-N bond cleavage—are being incorporated. I'm building a prediction model, considering potential neutral losses and key fragment ions based on the isomer structures.

Analyzing Isomer Structures

I'm now going deeper. The recent search solidified the need to predict fragmentation. I'm focusing on negative ion mode for deprotonated molecules, common for acidic compounds. While direct 2- and 3-sulfolactic acid MS/MS data remains elusive, related compound data hints at amide bond and S-N, C-N cleavage. Now, I'm analyzing the 2- and 3-sulfolactic acid structures to predict fragmentation differences and find an adaptable LC-MS/MS protocol for small, polar acids.

Analyzing Fragmentation Patterns

I'm currently focused on constructing a detailed comparison guide for the MS/MS fragmentation patterns of 2-sulfolactic acid and 3-sulfolactic acid. I've begun compiling relevant data, including fragmentation pathways and key ions. My next step will involve comparing the observed patterns.

Gathering Structural Data

I've gathered chemical structures and general MS/MS fragmentation patterns for both compounds and related molecules. I've also found fragmentation commonalities for alpha- and beta-hydroxy acids, including diagnostic ions and neutral losses. Furthermore, I've noted typical fragment ions of aliphatic sulfates in negative ion mode. My search turned up potential LC-MS/MS methods. Unfortunately, I lack direct experimental MS/MS data to build the comparison guide, and will need to use available data for prediction.

Structuring the Guide

I'm now structuring the comparison guide. I'll introduce both isomers and their structures, followed by hypothesized fragmentation pathways in negative ion mode, explaining expected differences. A table summarizing predicted fragment ions will be included. I'll then detail an experimental LC-MS/MS protocol and generate Graphviz diagrams plus references. The guide will be scientifically sound based on established fragmentation principles.

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-O-sulfolactic acid
Reactant of Route 2
(S)-2-O-sulfolactic acid
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